Epiisopiloturine

Description

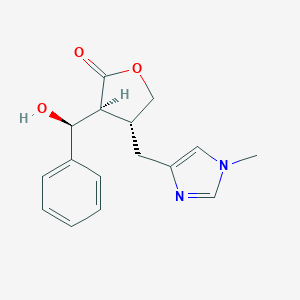

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLOSKHCXIYWIO-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219627 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69460-80-6 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Epiisopiloturine: A Novel Alkaloid Modulator of TLR4/NF-κB-MAPK Signaling in Neuroinflammation

[1]

Executive Summary

Neuroinflammation, driven by microglial activation, is a hallmark of neurodegenerative pathologies including Alzheimer’s disease (AD), Parkinson’s disease (PD), and ischemic stroke.[1] Current therapeutics often fail to selectively target the upstream initiation of the inflammatory cascade without compromising systemic immunity.

Epiisopiloturine (EPI) , an imidazole alkaloid derived from Pilocarpus microphyllus, has emerged as a high-potency modulator of microglial activation. Unlike its stereoisomer pilocarpine, EPI exhibits a distinct pharmacological profile with reduced cholinergic side effects. This technical guide analyzes EPI’s capacity to attenuate Lipopolysaccharide (LPS)-induced neuroinflammation, detailing its mechanism of action via the TLR4/NF-κB/MAPK axis , and provides a validated experimental framework for its evaluation in drug development pipelines.

The Target: Microglial Activation and the TLR4 Axis

Microglia are the resident immune cells of the CNS.[2] Under pathological stress, they undergo a phenotypic shift (M1-like polarization) triggered largely by Toll-Like Receptor 4 (TLR4) activation.

The Pathological Cascade

-

Initiation: LPS binds to TLR4/MD-2 complex.

-

Signal Transduction: Recruitment of adaptor protein MyD88.

-

Bifurcation: Activation of two critical downstream pathways:

-

NF-κB Pathway: Phosphorylation and degradation of IκBα allows the p65/p50 complex to translocate to the nucleus.

-

MAPK Pathway: Phosphorylation of JNK, ERK1/2, and p38.[3]

-

-

Outcome: Transcription of pro-inflammatory mediators (iNOS, TNF-α, IL-6, IL-1β) leading to neuronal damage.[4]

EPI Mechanism of Action

Epiisopiloturine intervenes at the receptor level and downstream signaling nodes. Crucially, EPI downregulates TLR4 expression and inhibits the phosphorylation of p65 (NF-κB) , ERK1/2 , and JNK , effectively silencing the inflammatory transcriptional program.[2]

Mechanistic Visualization: The Inhibitory Landscape

The following diagram illustrates the specific molecular nodes targeted by EPI within the microglial inflammatory cascade.

Figure 1: EPI attenuates neuroinflammation by downregulating TLR4 and blocking phosphorylation of p65, ERK, and JNK.[1][4]

Experimental Validation: The BV-2 Microglial Model

The following protocols are synthesized from key validation studies (Silva et al., 2023) to serve as a standard operating procedure (SOP) for replicating EPI's efficacy.

Quantitative Efficacy Profile

Data derived from BV-2 cells treated with EPI (25 µg/mL) prior to LPS stimulation (1 µg/mL).

| Biomarker | Function | Effect of LPS Alone | Effect of EPI + LPS | % Inhibition (Approx) |

| Nitric Oxide (NO) | Oxidative Stress | High Production | Significant Reduction | ~50-60% |

| iNOS Protein | NO Synthesis Enzyme | Upregulated | Downregulated | Significant |

| TNF-α | Pro-inflammatory Cytokine | High Secretion | Reduced Secretion | 34% |

| IL-6 | Pro-inflammatory Cytokine | High Secretion | Reduced Secretion | 40% |

| IL-10 | Anti-inflammatory Cytokine | Low/Moderate | No Significant Change | N/A |

| Cell Viability | Toxicity Check | N/A | >95% Viability | Safe (1-100 µg/mL) |

Validated Experimental Protocol

To ensure reproducibility, follow this strict workflow.

Phase 1: Cell Preparation

-

Cell Line: BV-2 Microglial Cells.

-

Culture Media: RPMI 1640 supplemented with 10% FBS and 1% antibiotics.

-

Seeding:

-

For Cytokines/NO:

cells/well in 24-well plates. -

For Western Blot:

cells in 60mm dishes.

-

-

Acclimatization: Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Treatment & Challenge

Critical Step: Pre-treatment is essential to validate the preventive mechanism.

-

Starvation: Replace medium with serum-free RPMI (optional but recommended for signaling studies) or low-serum media.

-

Pre-treatment: Add Epiisopiloturine (dissolved in vehicle, e.g., 0.5% DMSO max final conc) at concentrations of 25, 50, and 100 µg/mL .

-

Incubation: Incubate for 1 hour .

-

Stimulation: Add LPS (Escherichia coli serotype 055:B5) to a final concentration of 1 µg/mL .

-

Duration:

-

For Signaling (Western Blot): Incubate for 30–60 minutes (peak phosphorylation).

-

For Cytokines/NO: Incubate for 24 hours .

-

Phase 3: Assay Quantification

-

Nitric Oxide (Griess Assay):

-

Mix 100 µL supernatant with 100 µL Griess reagent (1:1 sulfanilamide and NED).

-

Incubate 10 mins in dark. Measure Absorbance at 540 nm .

-

-

ELISA (TNF-α, IL-6):

-

Use cell-free supernatant. Follow kit manufacturer instructions (e.g., R&D Systems).

-

-

Western Blotting:

-

Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

-

Target proteins: TLR4, p-p65, p-ERK1/2, p-JNK, iNOS .

-

Loading Control: β-actin .

-

Screening Workflow Visualization

This workflow ensures high-throughput compatibility for screening EPI analogs or combination therapies.

Figure 2: Step-by-step experimental workflow for validating EPI efficacy in vitro.

Translational Perspective & Future Directions

From Petri Dish to Phenotype

While the primary neuro-validation rests on the BV-2 microglial model, EPI's systemic profile supports its viability as a drug candidate:

-

Bioavailability: In vivo studies on peripheral inflammation (paw edema, peritonitis) demonstrate that EPI is bioactive via intraperitoneal (i.p.) and oral (p.o.) routes [4, 5].

-

Safety Profile: No cytotoxicity observed in BV-2 cells up to 100 µg/mL [1].[2][5] In vivo models suggest a high therapeutic index compared to pilocarpine.

-

Selectivity: EPI does not alter TREM2 expression [1], suggesting it dampens pathogenic inflammation without completely ablating microglial housekeeping functions (a critical requirement for AD therapeutics).

Strategic Recommendations

-

PK/PD Studies: Prioritize blood-brain barrier (BBB) penetration studies. As an alkaloid, EPI is likely to cross the BBB, but quantification is required.

-

In Vivo Neuro-Models: Progress to LPS-induced neuroinflammation mouse models (intracerebroventricular injection) or transgenic AD mice (e.g., 5xFAD) to assess behavioral outcomes (Morris Water Maze).

-

Structure-Activity Relationship (SAR): Investigate imidazole ring modifications to enhance potency against p65 phosphorylation.

References

-

Silva, V. G., et al. (2023).[6] Epiisopiloturine, an Alkaloid from Pilocarpus microphyllus, Attenuates LPS-Induced Neuroinflammation by Interfering in the TLR4/NF-κB-MAPK Signaling Pathway in Microglial Cells.[7][2] International Journal of Molecular Sciences.

-

Batista, C. R. A., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences.

-

Catorce, M. N., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology.

-

Silva, V. G., et al. (2013).[6] Anti-inflammatory and Antinociceptive Activity of Epiisopiloturine, an Imidazole Alkaloid Isolated from Pilocarpus microphyllus.[2][6][8] Journal of Natural Products.

-

Nicolau, L. A. D., et al. (2017).[9] Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats.[9][10] Biomedicine & Pharmacotherapy.[9]

Sources

- 1. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]

- 2. Epiisopiloturine, an Alkaloid from Pilocarpus microphyllus, Attenuates LPS-Induced Neuroinflammation by Interfering in the TLR4/NF-κB-MAPK Signaling Pathway in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lumbricus Extract Prevents LPS-Induced Inflammatory Activation of BV2 Microglia and Glutamate-Induced Hippocampal HT22 Cell Death by Suppressing MAPK/NF-κB/NLRP3 Signaling and Oxidative Stress | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repositório Institucional UFC: Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats [repositorio.ufc.br]

- 10. Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: In Vitro Activity of Epiisopiloturine Against Schistosoma mansoni

[1][2][3][4][5]

Executive Summary

The reliance on Praziquantel (PZQ) as the sole monotherapy for Schistosomiasis presents a critical vulnerability in global health strategies, particularly with emerging reports of reduced susceptibility. Epiisopiloturine (EPI) , an imidazole alkaloid isolated from the leaves of Pilocarpus microphyllus (Jaborandi), has emerged as a high-potential lead compound. Unlike its isomer pilocarpine, EPI lacks cholinergic side effects while exhibiting potent schistosomicidal activity.

This guide details the in vitro pharmacological profile of EPI, focusing on its lethality against adult and juvenile Schistosoma mansoni, its capacity to sterilize adult worms (inhibition of oviposition), and its superior safety profile in mammalian cell lines.[1][2][3][4][5][6]

Chemical Profile & Source

Epiisopiloturine is obtained as a by-product of the industrial extraction of pilocarpine. Its structural stability and availability make it a scalable candidate for drug development.

| Property | Detail |

| Chemical Name | Epiisopiloturine (EPI) |

| Class | Imidazole Alkaloid |

| Source | Pilocarpus microphyllus (Rutaceae) |

| Molecular Weight | ~208.26 g/mol |

| Solubility | Soluble in DMSO, Methanol, Chloroform |

| Key Structural Feature | cis-configuration (distinct from the trans-isomer pilocarpine) |

Experimental Methodology: Validated Protocols

To replicate the in vitro efficacy data, the following protocols must be adhered to. These methodologies ensure physiological relevance and data integrity.

Parasite Recovery & Maintenance

-

Host : Swiss Webster mice infected with S. mansoni (LE strain).

-

Recovery Timing :

-

Adult Worms : Perfusion of hepatic portal system 45–50 days post-infection.

-

Schistosomula : Mechanically transformed cercariae (vortexing) or recovered from lungs 3–7 days post-infection.

-

-

Culture Medium : RPMI 1640 supplemented with:

Drug Preparation & Treatment[3][5][6][9][10]

-

Stock Solution : Dissolve lyophilized EPI in 100% Dimethyl sulfoxide (DMSO).

-

Working Solution : Dilute stock into RPMI 1640.

-

Critical Control: Final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

-

-

Replicates : Minimum of 3 replicates per concentration; 2–5 worm pairs per well (24-well plates).

Experimental Workflow Visualization

The following diagram outlines the logical flow from extraction to pharmacological assessment.

Figure 1: Integrated workflow for the isolation and pharmacological evaluation of Epiisopiloturine.

Pharmacological Performance Data

EPI demonstrates a dose-dependent and time-dependent efficacy profile.[1] Unlike PZQ, which causes immediate spastic paralysis, EPI exhibits a slower onset of action characterized by progressive tegumental deterioration.

Efficacy Against S. mansoni Stages[1][2][3][4]

| Life Stage | Concentration (µg/mL) | Exposure Time | Outcome | Efficacy Metric |

| Schistosomula (3h - 7d) | 300 | 120 h | 100% Mortality | Lethal Dose |

| Adult Worms (49d) | 150 | 120 h | 100% Mortality | Lethal Dose |

| Adult Worms (49d) | 100 | 120 h | 100% Inhibition | Oviposition (Egg Laying) |

Key Insight : The susceptibility of S. mansoni to EPI is stage-independent regarding lethality at high doses, but adult worms show significant sensitivity in reproductive output at sub-lethal doses.[1]

Comparative Cytotoxicity & Selectivity

A critical requirement for new anthelmintics is a high Selectivity Index (SI), defined as

-

Mammalian Model : Vero cells (African green monkey kidney).[8][9]

-

Cytotoxicity (CC50) : > 400 µg/mL (No significant cytotoxicity observed at effective anthelmintic doses).

-

Selectivity : EPI is highly selective for the parasite, with no damage to mammalian cells at concentrations that kill 100% of parasites.[1]

Mechanism of Action (Phenotypic)

While the specific molecular binding site of EPI remains under investigation, the phenotypic mechanism is well-characterized through Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM).

Tegumental Disruption

The tegument is the parasite's primary interface for nutrient uptake and immune evasion. EPI treatment results in:

-

Blebbing : Formation of vesicles on the dorsal surface.

-

Erosion : Peeling and sloughing of the tegumental syncytium.

-

Tubercle Collapse : Loss of structural integrity in male dorsal tubercles.

Reproductive Suppression

At sub-lethal concentrations (100 µg/mL), EPI induces a 100% reduction in egg laying .[1] This suggests EPI may interfere with:

-

Neuromuscular signaling required for egg expulsion.

-

Metabolic pathways essential for oogenesis.

Mechanistic Pathway Diagram

Figure 2: Phenotypic mechanism of action showing dual pathways of lethality and sterilization.

Conclusion & Strategic Outlook

Epiisopiloturine represents a robust lead candidate for Schistosomiasis therapy.[10] Its in vitro profile is characterized by:

-

High Efficacy : Capable of killing both larval and adult stages.

-

Sterilizing Capability : Completely halts egg production, which is the primary driver of pathology in Schistosomiasis (granuloma formation).

-

Safety : Excellent selectivity index compared to mammalian cells.[1][2]

Research Recommendation : Future development should focus on optimizing the delivery vehicle to enhance bioavailability, as in vivo studies (mice) have shown that while effective (reducing worm burden by ~70% at 40 mg/kg), the discrepancy between in vitro potency and in vivo clearance requires formulation refinement.

References

-

Véras, L. M. C., et al. (2012). Activity of epiisopiloturine against Schistosoma mansoni.[2] Current Medicinal Chemistry, 19(13), 2051-2058.[2]

-

Guimarães, M. A., et al. (2015). Anthelmintic activity in vivo of epiisopiloturine against juvenile and adult worms of Schistosoma mansoni.[11] PLoS Neglected Tropical Diseases, 9(3), e0003656.

-

Véras, L. M. C., et al. (2013). Industrial scale isolation, structural and spectroscopic characterization of epiisopiloturine from Pilocarpus microphyllus Stapf leaves: A promising alkaloid against schistosomiasis.[4][5] PLoS ONE, 8(6), e66602.

-

Moraes, J. (2012). Anthelmintic drugs: Current status and new developments.[2] In: Parasitic Helminths: Targets, Screens, Drugs and Vaccines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis | PLOS One [journals.plos.org]

- 5. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. Cytotoxic activity screening of some indigenous Thai plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Anthelmintic Activity In Vivo of Epiisopiloturine against Juvenile and Adult Worms of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anthelmintic activity in vivo of epiisopiloturine against juvenile and adult worms of Schistosoma mansoni [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Studies of Epiisopiloturine: A Technical Guide

Executive Summary: The Safety Advantage of Epiisopiloturine

Epiisopiloturine (EPI) represents a paradigm shift in the pharmacological exploration of Pilocarpus microphyllus (Jaborandi) alkaloids. Unlike its parasympathomimetic congener pilocarpine, which exhibits significant cholinergic side effects, EPI has emerged as a "privileged scaffold" with a distinct biological profile.

Current preliminary toxicity studies indicate that EPI possesses an exceptionally wide therapeutic index. While standard schistosomicidal agents like Praziquantel have an LD50 of ~2,400 mg/kg in mice, EPI demonstrates an LD50 of approximately 8,000 mg/kg . This whitepaper synthesizes the available in vitro and in vivo data to validate EPI as a low-toxicity candidate for anti-inflammatory and anti-parasitic drug development.

Chemical Identity & Source Validation

Before interpreting toxicity data, the molecular context is critical. EPI is an imidazole alkaloid extracted from the leaves of Pilocarpus microphyllus.[1][2][3][4] It is often isolated as a by-product of the industrial extraction of pilocarpine.

-

IUPAC Name: (3S,4R)-3-[(4-hydroxyphenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one

-

Molecular Formula: C16H18N2O3

-

Key Structural Feature: The imidazole ring is preserved, but the stereochemistry and lactone ring orientation differ from pilocarpine, abolishing the classic muscarinic agonist activity that causes salivation and bradycardia.

In Vitro Safety Profile: Cellular Viability

The first line of safety validation for EPI has been extensive cytotoxicity screening against mammalian cell lines. These studies aim to determine if the compound disrupts cellular metabolism or membrane integrity at therapeutic concentrations.

Cytotoxicity Assays and Results

Researchers have utilized MTT (mitochondrial activity) and LDH (lactate dehydrogenase leakage) assays to assess cell viability.[5][6][7]

| Cell Line | Tissue Origin | Assay Type | Concentration Tested | Outcome | Reference |

| BV-2 | Murine Microglia | MTT / LDH | 1 – 100 µg/mL | Non-Cytotoxic (Viability >95%) | [1] |

| Neutrophils | Human Peripheral Blood | MTT / LDH | 10 – 200 µg/mL | Non-Cytotoxic | [2] |

| Vero | Kidney Epithelial (Monkey) | MTT | Up to 100 µg/mL | Non-Cytotoxic | [3] |

| J774 | Macrophages | MTT | Up to 512 µg/mL | Non-Cytotoxic | [4] |

Technical Insight: The lack of cytotoxicity at concentrations as high as 100–512 µg/mL is significant. For context, the IC50 for schistosomicidal activity in vitro is often observed around 100–150 µg/mL. This suggests that the mechanism of action against parasites or inflammatory pathways is specific and not a result of general protoplasmic poisoning.

In Vivo Acute Toxicity: The 8,000 mg/kg Threshold

The most definitive safety data comes from acute oral toxicity studies in Swiss mice. These studies follow OECD guidelines (typically Guideline 423 or 420) to establish the Lethal Dose, 50% (LD50).

LD50 Determination[8][9]

-

Protocol: Single oral administration (gavage).

-

Result: The LD50 of EPI was determined to be 8,000 mg/kg body weight.[8]

-

Comparator:

-

Praziquantel LD50: ~2,400 mg/kg.

-

Oxamniquine LD50: ~1,300 mg/kg.[8]

-

Pilocarpine LD50: ~200 mg/kg (highly toxic due to cholinergic crisis).

-

Histopathological Findings at Toxic Doses

While the LD50 is high, "safe" does not mean "inert."[4] At the massive dose of 8,000 mg/kg, specific organ damage was observed, defining the upper limit of tolerance:

-

Spleen: Generalized congestion, depression of the red pulp, and significant apoptosis.[8]

-

Lung: Intra-alveolar hemorrhage and fibrin deposition.[8]

-

Kidney: Focal hydropic degeneration.[8]

-

Liver: Endothelial damage in vessels.[8]

The "Safe" Window (NOAEL Proxy)

Crucially, at doses below 530 mg/kg , animals showed:

-

No clinical signs of toxicity (no piloerection, no behavioral changes, no weight loss).

-

Normal hematological profiles (Leukocytes, Erythrocytes, Hemoglobin within reference ranges).

-

Normal biochemical markers (ALT/AST levels unchanged).

Therapeutic Implication: Efficacy studies for Schistosomiasis and inflammation typically use doses between 40 mg/kg and 100 mg/kg . This provides a safety margin (Therapeutic Index) of approximately 13x to 20x relative to the onset of any observable toxicity.

Genotoxicity: The Current Frontier

Unlike the robust acute toxicity data, the genotoxicity profile of EPI relies currently on in silico prediction models and the absence of cytotoxicity, rather than comprehensive wet-lab batteries (Ames/Micronucleus).

-

In Silico Prediction: Computational toxicology models (e.g., OSIRIS Property Explorer, Lazar) predict low mutagenic risk and low tumorigenic risk for the EPI scaffold.

-

Indirect Evidence: The lack of cytotoxicity in rapidly dividing cell lines (like Vero and NIH-3T3) supports a non-clastogenic profile, though this is not a substitute for an Ames test.

Recommendation: To advance to Phase I clinical trials, a GLP-compliant 5-strain Ames test and an in vivo Micronucleus assay are the mandatory next steps.

Visualizing the Safety Assessment Pipeline

The following diagram outlines the logical flow of toxicity assessment performed on EPI, highlighting the decision gates passed.

Figure 1: The toxicological validation workflow for Epiisopiloturine, demonstrating the progression from extraction to in vivo safety confirmation.

Comparative Toxicology Data

To provide context for drug developers, the following table contrasts EPI with standard-of-care agents.

| Compound | Indication | LD50 (Mice, p.o.)[4][9] | Therapeutic Dose | Safety Margin (Approx) |

| Epiisopiloturine | Schistosomiasis / Inflammation | 8,000 mg/kg | 40 mg/kg | 200x |

| Praziquantel | Schistosomiasis | 2,400 mg/kg | 500 mg/kg (Human) | ~5x |

| Oxamniquine | Schistosomiasis | 1,300 mg/kg | 15 mg/kg | ~80x |

| Pilocarpine | Glaucoma (Agonist) | ~200 mg/kg | N/A (Toxic) | Low |

Conclusion

The preliminary toxicity profile of Epiisopiloturine is highly favorable. The data demonstrates that the structural modification from pilocarpine to epiisopiloturine effectively eliminates the cholinergic toxicity associated with the parent plant, resulting in a compound with an LD50 of 8,000 mg/kg.

Key Takeaway: With a therapeutic window allowing for effective dosing at 40–100 mg/kg and a toxicity threshold >500 mg/kg, EPI presents a robust safety profile for further development as a novel anti-inflammatory and anti-parasitic agent.

References

-

Epiisopiloturine, an Alkaloid from Pilocarpus microphyllus, Attenuates LPS-Induced Neuroinflammation. Oxidative Medicine and Cellular Longevity, 2023.

-

Anti-inflammatory and antioxidant potential of epiisopiloturine in human neutrophils. Anais de Eventos, 2013.

-

Activity of epiisopiloturine against Schistosoma mansoni. Current Medicinal Chemistry, 2012.[4][10]

-

Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine. PLOS ONE, 2013.

-

Anthelmintic Activity In Vivo of Epiisopiloturine against Juvenile and Adult Worms of Schistosoma mansoni. PLOS Neglected Tropical Diseases, 2015.[4][9] [9]

Sources

- 1. japsonline.com [japsonline.com]

- 2. repositorio.ufc.br [repositorio.ufc.br]

- 3. Epiisopiloturine | 69460-80-6 | Benchchem [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Epiisopiloturine, an Alkaloid from Pilocarpus microphyllus, Attenuates LPS-Induced Neuroinflammation by Interfering in the TLR4/NF- κ B-MAPK Signaling Pathway in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. anais.infobibos.com.br [anais.infobibos.com.br]

- 8. Anthelmintic Activity In Vivo of Epiisopiloturine against Juvenile and Adult Worms of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. Epiisopilosine alkaloid has activity against Schistosoma mansoni in mice without acute toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. a2bchem.com [a2bchem.com]

Methodological & Application

How to synthesize Epiisopiloturine in the laboratory

An Application Note for the Proposed Laboratory Synthesis of Epiisopiloturine

Abstract

Epiisopiloturine is an imidazole alkaloid naturally found as a byproduct of pilocarpine extraction from the leaves of Pilocarpus microphyllus. Recent studies have highlighted its significant therapeutic potential, demonstrating promising anti-inflammatory, antinociceptive, and neuroprotective properties. Furthermore, it has shown activity against neglected diseases such as schistosomiasis. Despite this growing interest, a dedicated total synthesis for Epiisopiloturine has not been prominently featured in the scientific literature. This guide, therefore, presents a detailed, plausible, and scientifically-grounded proposed synthetic pathway. By leveraging established stereoselective methods from the synthesis of its well-known diastereomer, (+)-pilocarpine, this document provides researchers with a strategic framework and detailed protocols to pursue the laboratory synthesis of Epiisopiloturine, facilitating further pharmacological investigation.

Introduction and Strategic Overview

Epiisopiloturine is one of several stereoisomers in the pilocarpine family of alkaloids, which all share a core γ-butyrolactone ring linked to a 1-methylimidazole moiety. The distinct biological activities of these isomers arise from their unique three-dimensional arrangements. The critical challenge in synthesizing Epiisopiloturine lies in precisely controlling the stereochemistry at the two contiguous stereocenters of the lactone ring.

Figure 1: Stereochemical Relationship of Pilocarpine Isomers

Caption: Relationship between key pilocarpine stereoisomers.

Our proposed strategy is rooted in the well-documented synthesis of pilocarpine. It involves the construction of a key lactone intermediate, followed by the attachment of the imidazole side chain. The final, critical step focuses on a diastereoselective reduction designed to yield the specific stereoconfiguration of Epiisopiloturine. This document provides the rationale behind each step, detailed experimental protocols, and methods for characterization.

Retrosynthetic Analysis and Proposed Pathway

The synthesis begins with a commercially available starting material and proceeds through several key transformations. The retrosynthetic analysis reveals a convergent approach, building the lactone core and the imidazole precursor separately before their final coupling and stereochemical setting.

Figure 2: Proposed Synthetic Pathway for Epiisopiloturine

Caption: Proposed retrosynthetic pathway for Epiisopiloturine.

This pathway allows for the introduction of chirality early on through enzymatic resolution, a robust method for obtaining enantiomerically pure intermediates. The final stereochemistry is determined in the last step, which may require optimization to maximize the yield of the desired diastereomer.

Detailed Experimental Protocols (Proposed)

Disclaimer: The following protocols are proposed based on analogous transformations in the synthesis of related molecules.[1] Yields are estimates and will require empirical optimization. All operations should be conducted by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Dehydro-homopilopic Acid Methyl Ester

This step constructs the core lactone ring from a readily available starting material.[1]

-

Rationale: Furan-2-carboxylic acid is an inexpensive starting material. Photo-oxidation provides a rapid entry to the butenolide core, which is then elaborated.

-

Protocol:

-

Dissolve Furan-2-carboxylic acid (1.0 eq) and Rose Bengal sensitizer (0.01 eq) in an appropriate solvent.

-

Irradiate with a suitable light source while bubbling oxygen through the solution until the starting material is consumed (monitored by TLC).

-

Work up the reaction to isolate the intermediate hydroperoxide, which is carried forward.

-

Subsequent established steps of esterification and hydrogenation will yield the racemic dehydro-homopilopic acid methyl ester.[1]

-

Step 2: Enzymatic Resolution of (±)-Homopilopic Acid

This step separates the racemic mixture to yield the required enantiomer for the synthesis of the natural product series.

-

Rationale: Enzymatic hydrolysis provides excellent enantioselectivity, offering a clean and efficient method for resolving the racemic acid.

-

Protocol:

-

Suspend the racemic homopilopic acid methyl ester in a phosphate buffer solution.

-

Add a suitable lipase (e.g., from Candida antarctica).

-

Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the hydrolysis by HPLC.

-

Once ~50% conversion is reached, stop the reaction.

-

Extract and separate the unreacted (+)-ester from the hydrolyzed (-)-acid. The (+)-ester is carried forward.

-

Step 3: Synthesis of the Weinreb Amide

This converts the resolved ester into a Weinreb amide, an excellent precursor for the controlled formation of an aldehyde in the next step.

-

Rationale: Weinreb amides react with organometallic reagents to cleanly provide aldehydes without over-addition to form alcohols, which is a common side reaction with esters.

-

Protocol:

-

Convert the resolved (+)-homopilopic acid to the corresponding acid chloride using oxalyl chloride or thionyl chloride.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (3.0 eq) in dichloromethane (DCM) at 0 °C.

-

Slowly add the freshly prepared acid chloride to the hydroxylamine solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup and purify the resulting Weinreb amide by column chromatography.

-

Step 4: Formation of Homopilopaldehyde and Attachment of the Imidazole Moiety

This two-part step first generates the key aldehyde and then attaches the imidazole ring.

-

Rationale: The aldehyde is formed via reduction of the Weinreb amide. The subsequent reaction utilizes a Leusen-type imidazole synthesis, which is a mild and efficient method for forming the C-C bond between the lactone and imidazole components.[1]

-

Protocol:

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Add a solution of a reducing agent like Diisobutylaluminium hydride (DIBAL-H) (1.2 eq) dropwise.

-

Stir for 1-2 hours at -78 °C, then quench carefully with methanol followed by a Rochelle's salt solution.

-

Extract the crude homopilopaldehyde and use it immediately in the next step.

-

To the crude aldehyde, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and a base such as K₂CO₃ in a solvent like methanol.

-

This reaction sequence will form the dehydro-pilocarpine intermediate. Purify by column chromatography.

-

Step 5: Diastereoselective Reduction to Epiisopiloturine

This is the most critical and speculative step, where the final stereochemistry is set.

-

Rationale: The choice of catalyst and conditions during the hydrogenation of the exocyclic double bond of the dehydro-pilocarpine intermediate is critical for controlling the diastereoselectivity. Different catalysts (e.g., Pd, Pt, Rh) and solvents can influence which face of the double bond is hydrogenated. Alternatively, controlled epimerization of the more stable isopilocarpine isomer under specific basic conditions could provide access to Epiisopiloturine, though this would likely result in a mixture requiring careful separation.[2][3]

-

Proposed Protocol (Optimization Required):

-

Dissolve the dehydro-pilocarpine intermediate in a solvent such as ethanol or ethyl acetate.

-

Add a hydrogenation catalyst. A rhodium-based catalyst (e.g., Wilkinson's catalyst) or a specific palladium catalyst (e.g., Pd/C) should be investigated.[4]

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Analyze the crude product by ¹H NMR and HPLC to determine the diastereomeric ratio.

-

Isolate Epiisopiloturine from other stereoisomers using preparative HPLC or careful column chromatography.

-

Quantitative Data and Reagent Summary

| Step | Key Reagent | Molar Eq. | Solvent | Temp. (°C) | Est. Time (h) |

| 1 | Furan-2-Carboxylic Acid | 1.0 | Methanol | 25 | 8-12 |

| 2 | Racemic Ester | 1.0 | Phosphate Buffer | 30 | 24-48 |

| 3 | (+)-Homopilopic Acid | 1.0 | DCM | 0 to 25 | 4-6 |

| 4a | Weinreb Amide | 1.0 | THF | -78 | 2 |

| 4b | Aldehyde Intermediate | 1.0 | Methanol | 25 | 12 |

| 5 | Dehydro-Intermediate | 1.0 | Ethanol | 25 | 6-18 |

Analysis and Characterization

The identity and purity of the synthesized Epiisopiloturine must be confirmed by a suite of analytical techniques and compared against literature data for the natural product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the final compound and for separating it from other diastereomers like pilocarpine and isopilocarpine.[5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a protonated molecular ion [M+H]⁺ at m/z 287.1, confirming the molecular weight.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation. The chemical shifts and coupling constants of the protons on the lactone ring will be diagnostic for the trans relationship characteristic of the "iso" series and will confirm the final structure. This data should be compared with published spectra for isolated Epiisopiloturine.[6][7]

References

-

Bundgaard, H., & Hansen, S. H. (1982). Hydrolysis and epimerization kinetics of pilocarpine in basic aqueous solution as determined by HPLC. International Journal of Pharmaceutics, 10(3), 267-276. [Link]

-

Neville, G. A., & Hasan, F. B. (1981). Stereoselective epimerization of pilocarpine in aqueous solution as determined by 13C nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 59(1), 87-91. [Link]

-

Lapa, F. O., et al. (2023). Epiisopiloturine, an Alkaloid from Pilocarpus microphyllus, Attenuates LPS-Induced Neuroinflammation by Interfering in the TLR4/NF-κB-MAPK Signaling Pathway in Microglial Cells. Pharmaceuticals, 16(5), 679. [Link]

-

Véras, L. M. C., et al. (2013). Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. PLOS ONE, 8(6), e66702. [Link]

-

Al-Zoubi, R. M., et al. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules, 26(12), 3676. [Link]

- Bayer AG. (1995). Process for the preparation of pilocarpine derivatives. EP0647640A1.

-

Véras, L. M. C., et al. (2013). Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. PLOS ONE, 8(6), e66702. [Link]

-

Al-Zoubi, R. M., et al. (2021). Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules, 26(12), 3676. [Link]

-

Nunes, J. K. (1974). Pilocarpine. eScholarship, University of California. [Link]

-

Véras, L. M. C., et al. (2013). Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. PLOS ONE, 8(6), e66702. ResearchGate. [Link]

-

Véras, L. M. C., et al. (2013). Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. PLOS ONE, 8(6), e66702. [Link]

-

Véras, L. M. C., et al. (2013). Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. National Center for Biotechnology Information. [Link]

Sources

- 1. Concise Synthesis of Both Enantiomers of Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. EP0647640A1 - Process for the preparation of pilocarpine derivatives - Google Patents [patents.google.com]

- 5. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis | PLOS One [journals.plos.org]

- 6. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis | PLOS One [journals.plos.org]

Administration of Epiisopiloturine in Animal Models of Inflammation: Protocols and Mechanistic Insights

An Application Guide for Researchers

Introduction: The Therapeutic Potential of Epiisopiloturine

Epiisopiloturine (EPI) is an imidazole alkaloid derived as a significant by-product from the industrial processing of pilocarpine from the leaves of Pilocarpus microphyllus, commonly known as jaborandi.[1][2] Initially investigated for its antiparasitic properties, particularly against Schistosoma mansoni, recent research has illuminated its potent anti-inflammatory and antinociceptive activities.[1][3] This makes EPI a compound of high interest for the development of novel therapeutics targeting a range of inflammatory conditions.

Chemically, EPI is an apolar molecule with a molecular weight of 287.1 Da and a melting point of 225°C.[3][4] Its low aqueous solubility presents a formulation challenge that is critical for researchers to address for successful in vivo administration.[5][6] This guide provides a comprehensive overview of the mechanisms of action of EPI, detailed protocols for its administration in established animal models of inflammation, and essential considerations for experimental design and data interpretation.

Scientific Foundation: Mechanism of Anti-inflammatory Action

The efficacy of Epiisopiloturine in mitigating inflammatory responses is grounded in its ability to modulate key signaling pathways. Experimental evidence points to the interference of EPI with the Toll-like receptor 4 (TLR4) signaling cascade, a critical pathway in the innate immune response to inflammatory stimuli like lipopolysaccharide (LPS).[1]

Key Mechanistic Actions of Epiisopiloturine:

-

Inhibition of Pro-inflammatory Mediators: EPI significantly reduces the expression and production of crucial pro-inflammatory enzymes and cytokines. This includes the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

-

Suppression of Cytokine Production: The alkaloid has been demonstrated to decrease the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][7][8]

-

Modulation of Transcription Factors: A primary mechanism is the suppression of Nuclear Factor-kappa B (NF-κB) activation, a pivotal transcription factor that governs the expression of numerous inflammatory genes.[1]

-

Interference with MAPK Signaling: EPI inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as JNK and ERK1/2, further disrupting the intracellular signaling that leads to an inflammatory response.[1]

-

Reduction of Oxidative Stress: In models of intestinal inflammation, EPI administration helps restore levels of the antioxidant glutathione (GSH) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7][9]

-

Inhibition of Neutrophil Infiltration: EPI effectively reduces the migration of neutrophils to sites of inflammation, as measured by decreased myeloperoxidase (MPO) activity.[7][8][9]

The following diagram illustrates the proposed signaling pathway through which Epiisopiloturine exerts its anti-inflammatory effects.

Caption: Proposed mechanism of Epiisopiloturine's anti-inflammatory action.

Pre-clinical Formulation and Dosing Considerations

3.1 Vehicle Selection for an Apolar Compound

The apolar nature and poor water solubility of EPI are critical factors for in vivo studies.[5] Direct suspension in saline is not recommended due to poor bioavailability and inconsistent results.

-

Recommended Vehicle: For intraperitoneal (i.p.) or oral (p.o.) administration, a suspension in 0.5% carboxymethylcellulose (CMC) is a validated approach.[9]

-

Alternative for In Vitro to In Vivo Translation: For initial studies, dissolving EPI in a minimal amount of dimethyl sulfoxide (DMSO) and then diluting with saline or phosphate-buffered saline (PBS) is an option. However, the final DMSO concentration should be kept low (typically <1%) to avoid vehicle-induced toxicity or inflammation. One study successfully used 0.1% DMSO in water for cell culture work.[1]

3.2 Dose Ranging and Administration Routes

Published studies provide a strong basis for dose selection. Effective doses in rodent models have been demonstrated in the 0.1 to 10 mg/kg range.

-

Intraperitoneal (i.p.) Injection: This route ensures rapid systemic availability and has been effective in acute inflammation models at doses of 0.1, 0.3, and 1 mg/kg.[8][10]

-

Oral (p.o.) Gavage: Oral administration has been shown to be effective in protecting against gastrointestinal damage, with a maximal effect observed at 10 mg/kg.[9]

It is imperative to perform a dose-response study for any new model to determine the optimal therapeutic concentration.

Experimental Protocols for Inflammatory Models

The following protocols are based on methodologies reported in peer-reviewed literature and represent robust systems for evaluating the anti-inflammatory efficacy of Epiisopiloturine.

Protocol 1: Carrageenan-Induced Paw Edema in Mice (Acute Localized Inflammation)

This is the canonical model for screening acute anti-inflammatory agents. The protocol is adapted from studies where EPI showed significant efficacy.[8][10]

4.1.1 Objective: To assess the ability of EPI to inhibit acute inflammatory edema.

4.1.2 Materials:

-

Epiisopiloturine (purity >98%)

-

Vehicle: 0.5% (w/v) CMC in sterile saline

-

Positive Control: Indomethacin (10 mg/kg)

-

Inflammatory Agent: Lambda-carrageenan (1% w/v in sterile saline)

-

Animals: Male Swiss mice (20-25 g)

-

Digital Plethysmometer

4.1.3 Experimental Workflow:

Caption: Experimental workflow for the carrageenan-induced paw edema model.

4.1.4 Step-by-Step Methodology:

-

Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week before the experiment.

-

Group Allocation: Randomly assign animals to experimental groups: Vehicle Control, EPI (0.1, 0.3, 1 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).

-

Baseline Measurement: Using a digital plethysmometer, measure the volume of the right hind paw of each mouse. This is the initial volume (V₀).

-

Compound Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.

-

Pre-treatment Period: Allow 30 minutes for systemic absorption of the compound.

-

Induction of Inflammation: Inject 50 µL of 1% carrageenan solution into the subplantar tissue of the right hind paw.

-

Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the change in paw volume (ΔV) = Vt - V₀.

-

Calculate the Percentage of Edema Inhibition using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

-

Perform statistical analysis (e.g., one-way ANOVA followed by Tukey's post-hoc test) to compare treated groups with the vehicle control.

-

4.1.5 Expected Results (Quantitative Data Summary):

| Treatment Group | Dose (mg/kg, i.p.) | Max. Edema Inhibition (%) at 3h | Reference |

| Epiisopiloturine | 0.1 | 55.0% | [10] |

| Epiisopiloturine | 0.3 | 70.0% | [10] |

| Epiisopiloturine | 1.0 | 85.0% | [10] |

| Indomethacin | 10 | 55.0% (at 1h) | [10] |

Protocol 2: TNBS-Induced Colitis in Rats (Intestinal Inflammation)

This model mimics features of inflammatory bowel disease (IBD), such as Crohn's disease, and is suitable for evaluating therapies for chronic intestinal inflammation.[7]

4.2.1 Objective: To determine the therapeutic effect of EPI on established colonic inflammation.

4.2.2 Materials:

-

Epiisopiloturine

-

Vehicle: 0.5% CMC

-

Inflammatory Agent: 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

-

Anesthetic (e.g., isoflurane)

-

Animals: Male Wistar rats (200-250 g)

4.2.3 Step-by-Step Methodology:

-

Acclimatization and Fasting: Acclimatize rats as previously described. Fast animals for 24 hours prior to colitis induction, with free access to water.

-

Induction of Colitis:

-

Lightly anesthetize the rats.

-

Gently insert a soft catheter (2 mm diameter) 8 cm proximally from the anus.

-

Slowly instill 10 mg of TNBS dissolved in 0.25 mL of 50% ethanol.

-

Keep the rat in a head-down position for approximately 60 seconds to prevent leakage.

-

-

Treatment Protocol:

-

Begin daily administration of EPI (1 mg/kg, p.o. or i.p.) or vehicle 24 hours after TNBS instillation. Continue for 7 consecutive days.

-

Include a sham group (saline instillation) and a TNBS + Vehicle group.

-

-

Euthanasia and Sample Collection: On day 8, euthanize the animals.

-

Excise the colon and measure its weight and length.

-

Score the macroscopic damage (ulceration, inflammation).

-

Collect colon tissue sections for:

-

Histology: H&E staining for microscopic damage assessment.

-

Biochemical Assays: MPO, MDA, and GSH levels.

-

Molecular Analysis: Western blot and/or immunohistochemistry for COX-2 and iNOS expression, and ELISA for IL-1β levels.[7]

-

-

4.2.4 Expected Outcomes:

-

Reduced macroscopic and microscopic damage scores in the EPI-treated group compared to the TNBS control.[7]

-

Decreased colon weight/length ratio.[7]

-

Significant reduction in MPO, MDA, IL-1β, iNOS, and COX-2 levels in the colonic tissue of EPI-treated animals.[7]

-

Restoration of GSH levels.[7]

Protocol 3: LPS-Induced Systemic Inflammation in Mice

This model is used to study acute systemic inflammatory responses and is highly relevant given EPI's known inhibitory action on the TLR4 pathway.[1]

4.3.1 Objective: To evaluate EPI's ability to suppress the systemic production of pro-inflammatory cytokines following an LPS challenge.

4.3.2 Materials:

-

Epiisopiloturine

-

Vehicle: 0.5% CMC or sterile saline with <1% DMSO

-

Inflammatory Agent: Lipopolysaccharide (LPS) from E. coli

-

Animals: Male C57BL/6 mice (20-25 g)

-

ELISA kits for TNF-α, IL-6, and IL-1β

4.3.3 Experimental Workflow:

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

4.3.4 Step-by-Step Methodology:

-

Animal Preparation: Acclimatize and group mice as described previously.

-

Compound Administration: Administer EPI (a dose range of 1-10 mg/kg is suggested for initial studies) or vehicle via i.p. injection. A positive control like dexamethasone can also be included.

-

Pre-treatment Period: Allow 60 minutes for compound distribution.

-

LPS Challenge: Administer a bolus of LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.

-

Sample Collection: At a peak response time, typically 4 hours post-LPS challenge, euthanize the animals and collect blood via cardiac puncture.

-

Cytokine Analysis: Process the blood to obtain serum. Quantify the levels of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare cytokine levels between the EPI-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

4.3.5 Expected Outcomes: Based on EPI's mechanism of action, a significant, dose-dependent reduction in the serum levels of TNF-α, IL-6, and IL-1β is expected in the EPI-treated groups compared to the vehicle control.[1]

Trustworthiness and Self-Validating Experimental Design

To ensure the integrity and reproducibility of results, every experiment must be a self-validating system. This is achieved through the mandatory inclusion of comprehensive controls:

-

Vehicle Control: This group receives only the carrier solution (e.g., 0.5% CMC) and the inflammatory stimulus. It is the primary comparator for assessing the effect of the test compound.

-

Positive Control: This group receives a well-characterized anti-inflammatory drug (e.g., Indomethacin, Dexamethasone). It validates that the animal model is responsive and provides a benchmark for the efficacy of the test compound.

-

Sham/Naive Control: This group receives the vehicle but not the inflammatory stimulus. It establishes the baseline physiological state and confirms that the experimental procedures, apart from the inflammatory agent, do not cause a response.

By structuring experiments with these controls, researchers can confidently attribute observed effects to the pharmacological action of Epiisopiloturine.

References

-

Almeida, J. R. G. S., et al. (2018). Epiisopiloturine, an imidazole alkaloid, reverses inflammation and lipid peroxidation parameters in the Crohn disease model induced by trinitrobenzenosulfonic acid in Wistar rats. Biomedicine & Pharmacotherapy. [Link]

-

de Oliveira, A. M., et al. (2023). Epiisopiloturine, an Alkaloid from Pilocarpus microphyllus, Attenuates LPS-Induced Neuroinflammation by Interfering in the TLR4/NF-κB-MAPK Signaling Pathway in Microglial Cells. Oxidative Medicine and Cellular Longevity. [Link]

-

Andrade, M. A., et al. (2013). Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. PLOS ONE. [Link]

-

de Oliveira, A. M., et al. (2023). Chemical structure of epiisopiloturine (EPI) from Pilocarpus microphyllus. ResearchGate. [Link]

-

Andrade, M. A., et al. (2013). (PDF) Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. ResearchGate. [Link]

-

Quintans-Júnior, L. J., et al. (2013). Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus. SciSpace. [Link]

-

Nicolau, L. A. D., et al. (2017). Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats. Biomedicine & Pharmacotherapy. [Link]

-

Guimarães, G. P., et al. (2013). (PDF) Nanopharmaceutical Approach of Epiisopiloturine Alkaloid Carried in Liposome System: Preparation and In Vitro Schistosomicidal Activity. ResearchGate. [Link]

-

Nicolau, L. A., et al. (2017). Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats. Biomedicine & Pharmacotherapy. [Link]

-

Quintans-Júnior, L. J., et al. (2013). Anti-inflammatory and Antinociceptive Activity of Epiisopiloturine, an Imidazole Alkaloid Isolated from Pilocarpus microphyllus. ResearchGate. [Link]

-

Quintans-Júnior, L. J., et al. (2013). Anti-inflammatory and Antinociceptive Activity of Epiisopiloturine, an Imidazole Alkaloid Isolated From Pilocarpus Microphyllus. Planta Medica. [Link]

Sources

- 1. Epiisopiloturine, an Alkaloid from Pilocarpus microphyllus, Attenuates LPS-Induced Neuroinflammation by Interfering in the TLR4/NF-κB-MAPK Signaling Pathway in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Epiisopiloturine, an imidazole alkaloid, reverses inflammation and lipid peroxidation parameters in the Crohn disease model induced by trinitrobenzenosulfonic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Application Note: High-Performance Solubilization of Epiisopiloturine (EPI) for Biological Screening

Abstract & Scope

Epiisopiloturine (EPI) is a bioactive imidazole alkaloid isolated from the leaves of Pilocarpus microphyllus (Jaborandi).[1][2] While structurally related to pilocarpine, EPI exhibits distinct pharmacological profiles, including significant anti-schistosomal, anti-inflammatory, and gastroprotective activities.

This guide provides a validated, self-consistent framework for dissolving EPI for in vitro (cellular/enzymatic) and in vivo (animal) assays, ensuring data reproducibility and scientific integrity.

Physicochemical Profile & Solubility Logic

Before attempting solubilization, you must identify the specific form of EPI you possess. The solubility strategy diverges significantly between the Free Base and the Hydrochloride Salt.

Table 1: Physicochemical Properties of Epiisopiloturine

| Property | Data / Value | Notes |

| Chemical Formula | C₁₆H₁₈N₂O₃ | |

| Molecular Weight | 286.33 g/mol | Use this for Molar (M) calculations. |

| Primary Structure | Imidazole Alkaloid | Contains a basic nitrogen (imidazole ring). |

| LogP (Estimated) | ~1.5 - 2.0 | Moderately lipophilic (Free Base). |

| Solubility (Free Base) | DMSO (>50 mg/mL), Ethanol, Chloroform | Insoluble in neutral water. |

| Solubility (HCl Salt) | Water, Saline, PBS | Soluble, but pH dependent. |

| pKa (Imidazole) | ~6.8 - 7.2 | At pH > 7.4, the salt may deprotonate and precipitate. |

The "DMSO Crash" Phenomenon

A common error in EPI assays is the "DMSO Crash." This occurs when a high-concentration DMSO stock (e.g., 100 mM) is pipetted directly into a large volume of aqueous media. The rapid polarity shift causes EPI to crystallize instantly, often invisibly, reducing the effective concentration. Protocol A below mitigates this via Intermediate Dilution.

Decision Matrix: Solubilization Strategy

The following logic flow dictates your solvent choice based on your experimental endpoint.

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on compound form and assay requirements.

Validated Protocols

Protocol A: DMSO Stock for In Vitro Assays (Universal)

Best For: Cell culture (BV-2, Macrophages), Schistosomiasis motility assays. Target: 50 mM Stock Solution.

-

Preparation of Stock:

-

Weigh 14.32 mg of Epiisopiloturine (Free Base).

-

Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Do not add powder to solvent. Add solvent to powder to account for displacement.

-

Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into amber glass vials (avoid plastic for long-term storage). Store at -20°C. Stable for 3 months.

-

-

The "Stepwise" Dilution (Critical Step):

-

Goal: Achieve 100 µM final assay concentration (0.2% DMSO).

-

Do NOT add 2 µL of Stock directly to 998 µL of Media.

-

Step 1 (Intermediate): Dilute 10 µL of Stock (50 mM) into 90 µL of DMSO -> 5 mM Intermediate .

-

Step 2 (Working): Dilute 20 µL of Intermediate (5 mM) into 980 µL of pre-warmed (37°C) Media -> 100 µM Working Solution .

-

Result: This gradual gradient prevents precipitation shock.

-

Protocol B: Aqueous Suspension for In Vivo Administration

Best For: Oral (p.o.) or Intraperitoneal (i.p.) dosing in rats/mice.[3] Target: 10 mg/kg dosage formulation.

Context: For animal studies, high DMSO concentrations are toxic. Since the Free Base is insoluble in water, a suspension vehicle is required.

-

Vehicle Preparation:

-

Prepare 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline (0.9% NaCl).

-

Stir overnight to ensure complete hydration of CMC.

-

-

Compound Incorporation:

-

Calculate required mass (e.g., for 10 rats @ 200g each, dose 10 mg/kg = 20 mg total active).

-

Weigh EPI Free Base.

-

Add a small volume (e.g., 50 µL) of Tween 80 to the powder to wet it (surfactant effect).

-

Slowly add the 0.5% CMC vehicle while triturating (grinding) or sonicating.

-

Sonication: Sonicate for 10 minutes in a water bath to create a fine, homogeneous suspension.

-

Administration: Vortex immediately before drawing into the syringe.

-

Protocol C: Cyclodextrin Complexation (Advanced Aqueous)

Best For: Creating high-concentration aqueous solutions without DMSO. Reference: Silva et al. demonstrated significant solubility enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

-

Method:

-

Prepare a 20% (w/v) solution of HP-β-CD in water.

-

Add EPI Free Base in a 1:1 molar ratio.

-

Stir for 24 hours at room temperature.

-

Filter through a 0.45 µm PVDF filter.

-

Result: This method can increase aqueous solubility from ~200 µg/mL to >1800 µg/mL.[4]

-

Quality Control & Troubleshooting

Verification of Stability

Before running a large screen, validate your solution:

-

Visual Inspection: Hold the tube against a black background. Any turbidity or "swirling" indicates precipitation.

-

Centrifugation Test: Spin the working solution at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC. If the peak area decreases compared to the theoretical concentration, precipitation occurred.

Common Pitfalls

-

Acidification of Media: If using EPI-HCl (Salt) in unbuffered water, the pH will drop. Ensure your assay buffer (HEPES/PBS) is strong enough to maintain pH 7.4.

-

Plastic Binding: Imidazole alkaloids can stick to polystyrene. Use polypropylene low-bind tubes or glass for stock solutions.

References

-

Veras, L. M., et al. (2012). Activity of epiisopiloturine against Schistosoma mansoni.[1][5] Current Medicinal Chemistry, 19(13), 2051–2058.

-

Nicolau, L. A., et al. (2017). Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats.[1] Biomedicine & Pharmacotherapy, 87, 188–195.[1]

-

Silva, R. A., et al. (2013). Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus.[1][6] Journal of Natural Products, 76(6), 1071–1077.[1]

-

Guimarães, M. A., et al. (2018). Epiisopiloturine, an imidazole alkaloid, reverses inflammation and lipid peroxidation parameters in the Crohn disease model induced by trinitrobenzenosulfonic acid in Wistar rats. International Immunopharmacology, 59, 19-27.

-

Melo, A. (2018). Epiisopiloturin–Hydroxypropyl-β-Cyclodextrin inclusion complexes: preparation, characterization, and application. Dialnet / Amazonia Investiga.

Sources

- 1. Epiisopiloturine, an Alkaloid from Pilocarpus microphyllus, Attenuates LPS-Induced Neuroinflammation by Interfering in the TLR4/NF-κB-MAPK Signaling Pathway in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dialnet.unirioja.es [dialnet.unirioja.es]

- 5. Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis | PLOS One [journals.plos.org]

- 6. Anti-inflammatory and antinociceptive activity of epiisopiloturine, an imidazole alkaloid isolated from Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategies for the Supramolecular Complexation of Epiisopiloturine with Cyclodextrins

Introduction & Scientific Rationale

Epiisopiloturine (EPI) is an imidazole alkaloid extracted from the leaves of Pilocarpus microphyllus (Jaborandi).[1][2] While it exhibits potent antiparasitic activity—specifically against Schistosoma mansoni—and anti-inflammatory properties, its pharmaceutical application is severely hindered by poor aqueous solubility and limited bioavailability.[3]

This Application Note details the protocol for encapsulating EPI within Hydroxypropyl-

Key Mechanism: The driving force for complexation is the displacement of enthalpy-rich water molecules from the CD cavity by the hydrophobic EPI guest, stabilized by van der Waals forces and hydrogen bonding.

Pre-Formulation: Phase Solubility Studies

Before attempting bulk complexation, you must determine the stoichiometric ratio and the stability constant (

Protocol A: Higuchi & Connors Method

Objective: Determine the stability constant (

-

Preparation: Prepare aqueous solutions of HP-

-CD in increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 15 mM) in 10 mL vials. -

Saturation: Add excess Epiisopiloturine (approx. 10 mg) to each vial.

-

Equilibration: Shake at constant speed (e.g., 150 rpm) at 25°C ± 0.5°C for 7 days .

-

Filtration: Filter samples through a 0.45 µm membrane filter to remove undissolved EPI.

-

Quantification: Analyze the filtrate via UV-Vis spectrophotometry (typically at 203–210 nm ) or HPLC.[4]

Data Analysis:

Plot the concentration of dissolved EPI (

Calculate the Stability Constant (

Preparation Protocols

While kneading and co-evaporation are common, Lyophilization (Freeze-Drying) is the gold standard for EPI to achieve maximum amorphization and solubility enhancement.

Protocol B: Lyophilization (The "Gold Standard")

Rationale: Freeze-drying prevents thermal degradation of the alkaloid while fixing the inclusion complex in a porous, amorphous solid state.

Materials:

-

Epiisopiloturine (isolated >98% purity)[4]

-

HP-

-CD (pharmaceutical grade)[4] -

Solvent: Ultrapure Water (Milli-Q)[4]

Step-by-Step Workflow:

-

Stoichiometry: Weigh EPI and HP-

-CD in a 1:1 molar ratio .-

Calculation: If MW of EPI

286.3 g/mol and HP-

-

-

Solubilization:

-

Freezing: Transfer the solution to lyophilization flasks. Shell-freeze in liquid nitrogen or a freezer at -80°C for 24 hours to ensure a uniform ice matrix.

-

Sublimation (Primary Drying):

-

Collection: Collect the resulting fluffy white powder. Store in a desiccator protected from light.

Protocol C: Kneading (The Scalable Alternative)

Rationale: Uses shear force to mechanically drive the guest into the host cavity. Greener (less solvent) and cheaper, but often yields lower complexation efficiency than freeze-drying.[4]

-

Paste Formation: Mix EPI and HP-

-CD (1:1 molar) in a mortar.[4] -

Wetting: Add a minimal amount of Ethanol:Water (1:1 v/v) to form a thick paste.[4]

-

Shear Processing: Grind vigorously with a pestle for 45–60 minutes . The paste will dry out; re-wet slightly if necessary to maintain "pasty" consistency.

-

Drying: Dry the mass at 40°C for 24 hours.

-

Pulverization: Sieve the dried solid through a 100-mesh screen.

Visualization of Workflows

Figure 1: General Complexation Workflow

This diagram illustrates the decision matrix for selecting the preparation method based on laboratory resources and desired outcome.

Caption: Decision matrix for EPI-CD complexation. Lyophilization is preferred for maximum solubility enhancement.

Characterization & Validation Criteria

To certify that you have a true inclusion complex and not just a physical mixture, you must observe specific physicochemical changes.

| Technique | Parameter to Observe | Indication of Complexation |

| DSC (Differential Scanning Calorimetry) | Melting Endotherm | Disappearance of the sharp EPI melting peak (approx. 225°C).[4] This indicates the drug is no longer in a crystalline lattice.[3] |

| XRD (X-Ray Diffraction) | Diffraction Patterns | Transition from sharp crystalline peaks (EPI) to a broad amorphous halo .[4] |

| FTIR (Infrared Spectroscopy) | Band Shifts | Shift or suppression of EPI characteristic bands (e.g., carbonyl or amine stretches), indicating restriction within the CD cavity. |

| SEM (Scanning Electron Microscopy) | Morphology | Drastic change from EPI crystals (needles/blocks) to irregular, porous amorphous particles.[4] |

Critical Control Point: Dissolution Testing

Perform an in vitro dissolution test (e.g., USP Apparatus 2).[4][5]

-

Target: The Lyophilized complex should achieve >95% release within 10 minutes .

-

Comparison: Pure EPI typically releases <20% in the same timeframe due to hydrophobicity.

References

-

Véras, L. M. C., et al. (2012).[4] In silico and in vitro schistosomicidal activity of epiisopiloturine. Current Medicinal Chemistry.

-

Guimarães, M. A., et al. (2025).[4][3][5] Epiisopiloturin–Hydroxypropyl-β-Cyclodextrin inclusion complexes: preparation, characterization, and application in neglected diseases. ResearchGate.[4]

-

Silva, R. M. F., et al. (2013).[4] Characterization and in vitro schistosomicidal activity of the inclusion complexes of epiisopiloturine with

-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry. -

Higuchi, T., & Connors, K. A. (1965).[4] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[4]

-

Loftsson, T., & Brewster, M. E. (2010).[4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

- 1. Epiisopiloturine, an Alkaloid from Pilocarpus microphyllus, Attenuates LPS-Induced Neuroinflammation by Interfering in the TLR4/NF-κB-MAPK Signaling Pathway in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dialnet.unirioja.es [dialnet.unirioja.es]

- 4. Epiisopiloturine | C16H18N2O3 | CID 155306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Imaging of Epiisopiloturine Distribution

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Epiisopiloturine (EPI), an imidazole alkaloid derived from Pilocarpus microphyllus, has demonstrated significant anti-inflammatory and neuroprotective properties, making it a promising therapeutic candidate for a range of diseases, including inflammatory bowel disease and neuroinflammatory conditions.[1][2][3] Understanding the in vivo biodistribution and target engagement of EPI is critical for its clinical translation. This document provides a comprehensive guide to state-of-the-art in vivo imaging techniques for tracking the distribution of Epiisopiloturine in preclinical models. We present detailed protocols for Positron Emission Tomography (PET), Fluorescence Imaging, and supporting ex vivo Quantitative Whole-Body Autoradiography (QWBA), designed to provide researchers with the necessary tools to elucidate the pharmacokinetic and pharmacodynamic profile of this promising alkaloid.

Introduction: The Imperative for Visualizing Epiisopiloturine In Vivo

Epiisopiloturine's therapeutic potential is underscored by its ability to modulate inflammatory pathways.[1][2] However, to optimize its therapeutic efficacy and assess its safety profile, a thorough understanding of its journey through a living organism is paramount. In vivo imaging offers a non-invasive window into the dynamic processes of drug absorption, distribution, metabolism, and excretion (ADME).[4] By visualizing the spatiotemporal distribution of EPI, researchers can directly assess its accumulation at sites of inflammation, such as the colon in models of Crohn's disease or the brain in neuroinflammatory models. This allows for a deeper understanding of its mechanism of action and aids in the rational design of dosing regimens.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for imaging EPI distribution. We will explore the rationale for selecting specific imaging modalities and provide detailed methodologies for labeling EPI, preparing animal models, acquiring and analyzing imaging data.

Choosing the Right Lens: A Comparative Overview of In Vivo Imaging Modalities

The selection of an appropriate in vivo imaging modality is a critical decision that depends on the specific research question, the required sensitivity and resolution, and the available resources. Each technique offers a unique set of advantages and limitations for tracking small molecules like Epiisopiloturine.

| Imaging Modality | Principle | Key Advantages | Key Limitations | Best Suited For |

| Positron Emission Tomography (PET) | Detection of gamma rays emitted from positron-emitting radionuclides. | High sensitivity (picomolar range), quantitative, excellent tissue penetration.[5] | Lower spatial resolution compared to MRI, requires a cyclotron for short-lived isotopes. | Quantitative whole-body biodistribution studies, target engagement studies. |

| Fluorescence Imaging | Detection of photons emitted from fluorescently labeled molecules upon excitation with light. | High resolution, relatively low cost, real-time imaging capabilities.[6] | Limited tissue penetration, autofluorescence can be a challenge.[5][7] | High-resolution imaging of superficial tissues, intra-vital microscopy. |

| Quantitative Whole-Body Autoradiography (QWBA) | Ex vivo detection of radioactivity in whole-body tissue sections. | High spatial resolution, provides a comprehensive overview of distribution in all tissues.[][9] | Terminal procedure, not real-time, can be time-consuming. | Definitive assessment of tissue distribution, complements in vivo imaging data. |

Labeling Epiisopiloturine: The Key to Visualization

To be visualized by PET or fluorescence imaging, Epiisopiloturine must be labeled with a radionuclide or a fluorophore, respectively. The labeling strategy should be carefully designed to minimize alterations to the molecule's intrinsic biological activity.

Radiolabeling for PET Imaging

For PET imaging, short-lived positron-emitting isotopes such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are commonly used.[10]

Proposed Radiolabeling Strategy for Epiisopiloturine:

The chemical structure of Epiisopiloturine features a hydroxyl group and an imidazole ring, offering potential sites for radiolabeling.[2][11]

-